

Spectroscopic Analysis of (3-Ethoxypropyl)benzene: A Technical Guide

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Compound of Interest

Compound Name: (3-Ethoxypropyl)benzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(3-Ethoxypropyl)benzene**, a key organic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is crucial for substance identification, purity assessment, and structural elucidation in research and development settings.

Spectroscopic Data Summary

The empirical formula for **(3-Ethoxypropyl)benzene** is $C_{11}H_{16}O$, with a molecular weight of 164.25 g/mol. The spectroscopic data presented below provides a detailed fingerprint of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.29 - 7.17	m	5H	Ar-H
3.47	q, $J=7.0$ Hz	2H	-O-CH ₂ -CH ₃
3.41	t, $J=6.4$ Hz	2H	-CH ₂ -O-
2.65	t, $J=7.7$ Hz	2H	Ar-CH ₂ -
1.89	p, $J=7.0$ Hz	2H	-CH ₂ -CH ₂ -CH ₂ -
1.19	t, $J=7.0$ Hz	3H	-CH ₂ -CH ₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
142.1	Ar-C (quaternary)
128.4	Ar-CH
128.3	Ar-CH
125.7	Ar-CH
69.9	-CH ₂ -O-
66.2	-O-CH ₂ -CH ₃
32.4	Ar-CH ₂ -
31.5	-CH ₂ -CH ₂ -CH ₂ -
15.2	-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. This provides information about the functional groups present.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3087, 3063, 3027	Weak	C-H stretch (aromatic)
2975, 2931, 2867	Strong	C-H stretch (aliphatic)
1604, 1496, 1454	Medium	C=C stretch (aromatic ring)
1117	Strong	C-O-C stretch (ether)
747, 699	Strong	C-H out-of-plane bend (monosubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
164	20	[M] ⁺ (Molecular Ion)
118	15	[M - C ₂ H ₅ OH] ⁺
105	10	[C ₈ H ₉] ⁺
91	100	[C ₇ H ₇] ⁺ (Tropylium ion) - Base Peak
77	15	[C ₆ H ₅] ⁺ (Phenyl cation)
59	40	[C ₃ H ₇ O] ⁺
45	30	[C ₂ H ₅ O] ⁺
31	25	[CH ₃ O] ⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

NMR Spectroscopy

- Sample Preparation: A small amount of **(3-Ethoxypropyl)benzene** (typically 5-25 mg for ^1H NMR and 50-100 mg for ^{13}C NMR) is dissolved in a deuterated solvent, such as chloroform-d (CDCl_3), in a 5 mm NMR tube.[1]
- Data Acquisition: The NMR tube is placed in the spectrometer. For ^1H NMR, a standard single-pulse experiment is typically performed. For ^{13}C NMR, a proton-decoupled experiment is used to simplify the spectrum. Key parameters such as the number of scans, relaxation delay, and pulse width are optimized to obtain a good signal-to-noise ratio.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS).

IR Spectroscopy

- Sample Preparation: For a liquid sample like **(3-Ethoxypropyl)benzene**, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: The salt plates are placed in the sample holder of the FT-IR spectrometer. A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is recorded.
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

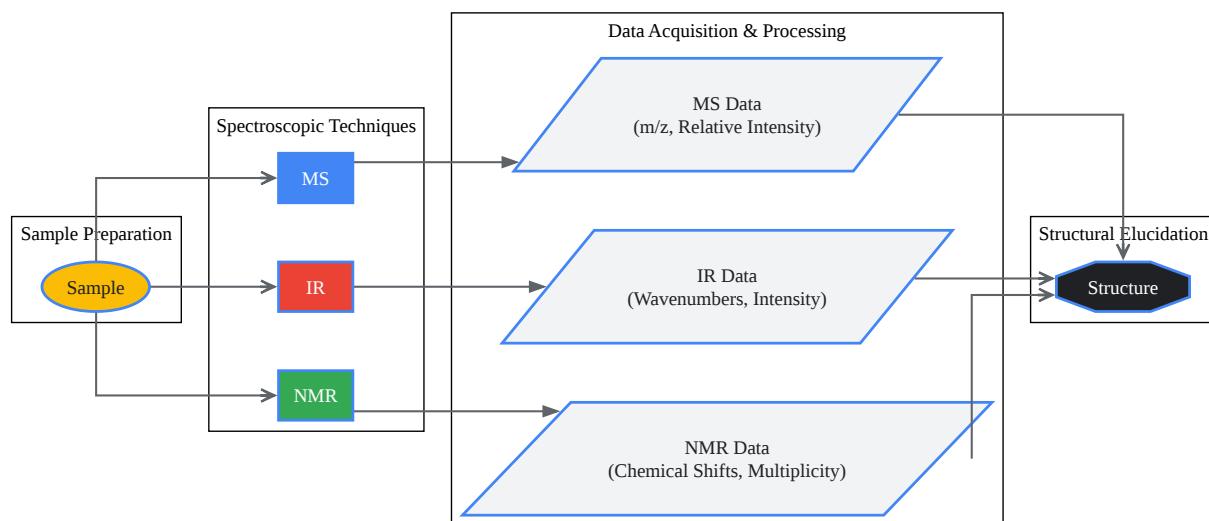
Mass Spectrometry

- Sample Introduction: A small amount of the volatile liquid sample is injected into the gas chromatograph (GC) coupled to the mass spectrometer (GC-MS). The GC separates the components of the sample before they enter the mass spectrometer.

- Ionization: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z ratio.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **(3-Ethoxypropyl)benzene**.



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References

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